Potassium pentafluororoethyltrifluoroborate
Overview
Description
Potassium pentafluororoethyltrifluoroborate is a chemical compound with the molecular formula C2BF8K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Scientific Research Applications
Potassium pentafluororoethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium pentafluororoethyltrifluoroborate typically involves the reaction of pentafluoroethylboronic acid with potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
C2F5B(OH)2+KF→C2F5BF3K+2H2O
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium pentafluororoethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluororoethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound.
Mechanism of Action
The mechanism by which potassium pentafluororoethyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In cross-coupling reactions, it acts as a source of the pentafluororoethyl group, which is transferred to the coupling partner. The process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the final product.
Comparison with Similar Compounds
Potassium trifluoroborate: Another member of the organotrifluoroborate family, used in similar cross-coupling reactions.
Potassium pentafluorophenyltrifluoroborate: Similar in structure but with a phenyl group instead of an ethyl group.
Uniqueness: Potassium pentafluororoethyltrifluoroborate is unique due to its specific reactivity and stability. Its pentafluororoethyl group provides distinct electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
potassium;trifluoro(1,1,2,2,2-pentafluoroethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BF8.K/c4-1(5,2(6,7)8)3(9,10)11;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJPJAFBTMLFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C(F)(F)F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BF8K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718315 | |
Record name | Potassium trifluoro(pentafluoroethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476639-90-4 | |
Record name | Potassium trifluoro(pentafluoroethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 476639-90-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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